molecular formula C6H12O3 B1204154 Butoxyacetic acid CAS No. 2516-93-0

Butoxyacetic acid

Cat. No. B1204154
CAS RN: 2516-93-0
M. Wt: 132.16 g/mol
InChI Key: AJQOASGWDCBKCJ-UHFFFAOYSA-N
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Patent
US04559337

Procedure details

Sodium metal (16 g) was added to 92.5 ml of butanol and heated at reflux under nitrogen. After the sodium had reacted, chloroacetic acid (32.9 g) in 40 ml of butanol was added dropwise and then heated at reflux for twenty hours. The mixture, upon cooling to room temperature, was added to 1300 ml of water and extracted four times with 250-ml portions of diethyl ether. The aqueous phase was acidified to about pH 2 with aqueous hydrochloric acid and again extracted four times with 250-ml portions of diethyl ether. The organic extracts were combined and dried over sodium sulfate, filtered, and concentrated in vacuo. Distillation afforded the title compound as an oil. Structure assignment was supported by the proton nmr spectrum.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
92.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32.9 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
1300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].Cl[CH2:3][C:4]([OH:6])=[O:5].O.[CH2:8]([OH:12])[CH2:9][CH2:10][CH3:11]>>[C:4]([OH:6])(=[O:5])[CH2:3][O:12][CH2:8][CH2:9][CH2:10][CH3:11] |^1:0|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[Na]
Name
Quantity
92.5 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
32.9 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
C(CCC)O
Step Four
Name
Quantity
1300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for twenty hours
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 250-ml portions of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
again extracted four times with 250-ml portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C(COCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.